molecular formula C22H18N4O4S2 B2803798 N-(tert-butyl)-1-methyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide CAS No. 1116050-12-4

N-(tert-butyl)-1-methyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide

Cat. No. B2803798
CAS RN: 1116050-12-4
M. Wt: 466.53
InChI Key: NOVPQXKWYVOJRM-UHFFFAOYSA-N
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Description

N-(tert-butyl)-1-methyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide is a useful research compound. Its molecular formula is C22H18N4O4S2 and its molecular weight is 466.53. The purity is usually 95%.
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Scientific Research Applications

N-Alkylated Arylsulfonamides as Selective Ligands

Research has demonstrated that N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives can lead to the design of selective 5-HT7 receptor ligands. These compounds exhibit potential for treating CNS disorders due to their antidepressant-like and pro-cognitive properties. For instance, specific N-alkylated arylsulfonamides have been identified as potent and selective 5-HT7 receptor antagonists and multimodal 5-HT/dopamine receptor ligands, showcasing their relevance in developing treatments for complex diseases (Canale et al., 2016).

Synthetic Routes and Antimicrobial Activity

The synthesis of new heterocycles based on sulfonamide compounds has been explored, with studies showing that these compounds can exhibit significant antimicrobial activity. For example, the treatment of specific amino pyrazoles with acetyl benzene sulfonyl chloride has led to the creation of sulfonamides with potential antimicrobial applications (El‐Emary et al., 2002).

Novel Synthesis Methods

Innovative synthesis methods have been reported for creating sulfonamide derivatives, such as ambient-temperature synthesis techniques. These methods enable the efficient production of N-pyrazolyl imines, which are characterized by spectroscopic methods, demonstrating the versatility of sulfonamide chemistry in organic synthesis (Becerra et al., 2021).

Medicinal Chemistry Applications

Sulfonamides have also been integrated into the development of novel anticancer and antimicrobial agents. Through the manipulation of the sulfonamide structure, researchers have synthesized compounds with significant biological activity, indicating the potential for sulfonamides in drug development (Debbabi et al., 2016).

Sulfonamide Hybrids

The creation of sulfonamide hybrids, combining sulfonamides with other biologically active scaffolds, has led to compounds with varied pharmacological activities. This approach illustrates the adaptability of sulfonamide chemistry in creating multifunctional agents for potential therapeutic use (Ghomashi et al., 2022).

properties

IUPAC Name

7-cyclopropyl-6-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S2/c1-31-14-6-2-12(3-7-14)20-24-19(30-25-20)10-32-22-23-16-9-18-17(28-11-29-18)8-15(16)21(27)26(22)13-4-5-13/h2-3,6-9,13H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVPQXKWYVOJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C6CC6)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-cyclopropyl-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

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